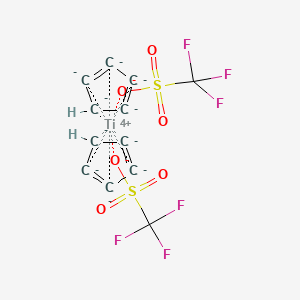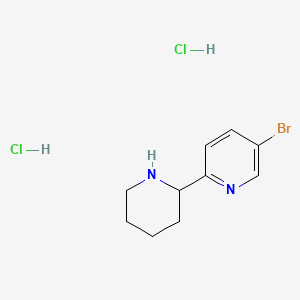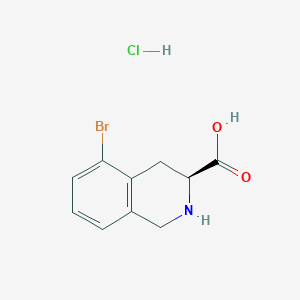![molecular formula C7H4ClN3O B13654130 8-Chloropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B13654130.png)
8-Chloropyrido[4,3-d]pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Chloropyrido[4,3-d]pyrimidin-4-ol is a heterocyclic compound with the molecular formula C7H4ClN3O. It is known for its potential applications in medicinal chemistry due to its unique structure and properties. The compound is characterized by a pyrido[4,3-d]pyrimidine core with a chlorine atom at the 8th position and a hydroxyl group at the 4th position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloropyrido[4,3-d]pyrimidin-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with a suitable chlorinated reagent, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the cyclization process.
Industrial Production Methods
Industrial production of 8-Chloropyrido[4,3-d]pyrimidin-4-ol may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. The process may include steps like recrystallization and purification using chromatography techniques to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
8-Chloropyrido[4,3-d]pyrimidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the chlorine atom or modify the pyrimidine ring.
Substitution: The chlorine atom can be substituted with other functional groups like amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or primary amines (R-NH2) can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
8-Chloropyrido[4,3-d]pyrimidin-4-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an inhibitor of various enzymes and biological pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 8-Chloropyrido[4,3-d]pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparaison Avec Des Composés Similaires
8-Chloropyrido[4,3-d]pyrimidin-4-ol can be compared with other similar compounds, such as:
- 4-Chloro-2-(trifluoromethyl)pyrido[3,4-d]pyrimidine
- 4-Chloro-6-fluoropyrido[3,4-d]pyrimidine
- 4-Chloro-2-methylpyrido[3,4-d]pyrimidine
- 2,4,6-Trichloropyrido[3,4-d]pyrimidine
These compounds share a similar pyrido[4,3-d]pyrimidine core but differ in the substituents attached to the ring. The presence of different functional groups can significantly influence their chemical properties and biological activities, making each compound unique in its applications and effects.
Propriétés
Formule moléculaire |
C7H4ClN3O |
|---|---|
Poids moléculaire |
181.58 g/mol |
Nom IUPAC |
8-chloro-3H-pyrido[4,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C7H4ClN3O/c8-5-2-9-1-4-6(5)10-3-11-7(4)12/h1-3H,(H,10,11,12) |
Clé InChI |
FZTBGKSDUSTTMH-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=C(C=N1)Cl)N=CNC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N'-hydroxy-2-[(4-hydroxypiperidin-1-yl)methyl]benzenecarboximidamide](/img/structure/B13654071.png)








![(2S,4R)-1-[(tert-butoxy)carbonyl]-4-[(2-nitrophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13654128.png)
